REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12].[CH:13](OC(=O)C)=[O:14]>C1(C)C=CC=CC=1>[CH:13]([O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[O:11][CH3:12])=[O:14]
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C2C=CNC2=C1)OC
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Name
|
|
Quantity
|
12.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C)=O
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to reflux for 16 hours under nitrogen
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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After the mixture is cooled
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Type
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ADDITION
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Details
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30 g of silica 60 are added to the reaction medium
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Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated two-fold
|
Type
|
CUSTOM
|
Details
|
The white precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized again in 30 ml of toluene
|
Type
|
CUSTOM
|
Details
|
After being dried under vacuum, 4.2 g of the derivative 8 (white powder, 30% yield)
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(=O)OC1=C(C=C2C=CNC2=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |